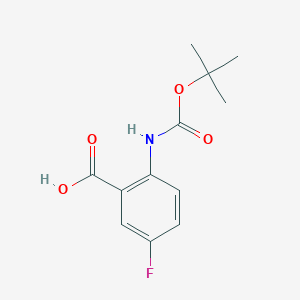

Boc-2-amino-5-fluorobenzoic acid

Description

BenchChem offers high-quality Boc-2-amino-5-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-2-amino-5-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEXUYVMBYLQFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Sourcing and Application of N-Boc-5-Fluoroanthranilic Acid

Executive Summary

The strategic incorporation of fluorine into pharmaceutical scaffolds—specifically the anthranilic acid (2-aminobenzoic acid) core—is a pivotal technique in modern medicinal chemistry. 5-Fluoroanthranilic acid (2-amino-5-fluorobenzoic acid) serves as a critical intermediate for synthesizing bioactive heterocycles, including quinazolinones, benzodiazepines, and acridines. Its N-Boc protected derivative, 2-((tert-butoxycarbonyl)amino)-5-fluorobenzoic acid (CAS 141940-31-0) , is essential for controlled peptide coupling and solid-phase synthesis (SPPS), preventing premature cyclization and ensuring regioselectivity.

This guide provides a technical roadmap for sourcing, validating, and applying this fluorinated building block, addressing the specific challenge of isomeric ambiguity in commercial catalogs.

Chemical Profile & Identity

The first failure point in sourcing fluorinated anthranilic acids is the confusion between regioisomers. Commercial databases often index multiple isomers with similar names.

Target Compound Specification

-

Common Name: N-Boc-5-fluoroanthranilic acid

-

IUPAC Name: 2-((tert-butoxycarbonyl)amino)-5-fluorobenzoic acid[1]

-

CAS Number: 141940-31-0 (Critical Distinction)[1]

-

Molecular Formula: C₁₂H₁₄FNO₄

-

Molecular Weight: 255.24 g/mol

The Isomer Trap (Critical Warning)

Researchers must distinguish the target from its inverted isomer, which is frequently listed adjacently in catalogs.

| Feature | Target Compound | Common Impurity / Isomer |

| Structure | 2-Amino -5-fluorobenzoic acid derivative | 5-Amino -2-fluorobenzoic acid derivative |

| CAS Number | 141940-31-0 | 141940-32-1 |

| Application | Quinazolinone/Benzodiazepine Scaffolds | PABA analogs, different bioactivity |

| SMILES | CC(C)(C)OC(=O)Nc1ccc(F)cc1C(=O)O | CC(C)(C)OC(=O)Nc1cc(F)c(C(=O)O)cc1 |

Sourcing Directive: When requesting quotes, explicitly specify the 2-amino position for the Boc group to avoid receiving the 5-amino isomer (CAS 141940-32-1).

Strategic Sourcing & Quality Control

Given the niche status of the N-Boc derivative, commercial stock is often intermittent. A dual-sourcing strategy is recommended: Direct Procurement or In-House Synthesis from the parent acid.

Decision Matrix: Buy vs. Make

Figure 1: Sourcing Decision Tree. Prioritize direct purchase if stock is verified; otherwise, the parent acid (CAS 446-08-2) is a commodity chemical and allows for rapid in-house synthesis.

Supplier Qualification Criteria

When evaluating a supplier for either the parent or the Boc derivative, demand the following:

-

H-NMR Verification: Essential to distinguish the 2-amino (anthranilic) vs. 5-amino isomers. Look for the diagnostic shift of the aromatic protons adjacent to the fluorine and the carbamate NH.

-

Water Content (Karl Fischer): Anthranilic acids are hygroscopic. High water content can hydrolyze the Boc group during storage or interfere with coupling agents (e.g., HATU/EDC).

-

Free Amine Content: For the Boc derivative, free amine indicates deprotection or incomplete synthesis. It will cause self-polymerization during activation.

Technical Synthesis: In-House Protocol

If the N-Boc derivative (CAS 141940-31-0) is unavailable, it can be synthesized from 5-fluoroanthranilic acid (CAS 446-08-2) . Note that standard Boc protection (Boc₂O/DCM) often fails due to the electron-withdrawing carboxyl group at the ortho position and internal hydrogen bonding. A biphasic basic condition is required to deprotonate the amine and facilitate attack on the dicarbonate.

Reaction Mechanism

The reaction utilizes sodium hydroxide to create the transient sodium anthranilate species, which is more nucleophilic than the neutral acid.

Figure 2: Synthetic pathway for Boc protection. The base is critical to disrupt internal H-bonding and activate the aniline nitrogen.

Validated Protocol

Reagents:

-

5-Fluoroanthranilic acid (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq)

-

Sodium Hydroxide (NaOH) (2.5 eq, 1M aqueous solution)

-

1,4-Dioxane (Solvent)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-fluoroanthranilic acid (e.g., 5.0 g) in a mixture of 1,4-dioxane (50 mL) and 1M NaOH (60 mL). The solution should be homogenous.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add Boc₂O (1.5 eq) dropwise (dissolved in minimal dioxane if solid).

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor by TLC (System: MeOH/DCM 1:9) or LCMS.

-

Workup (Critical):

-

Evaporate the dioxane under reduced pressure (rotary evaporator).

-

Dilute the remaining aqueous residue with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove unreacted Boc₂O and non-acidic impurities.

-

Acidification: Cool the aqueous layer to 0°C and slowly acidify to pH 2–3 using 1M HCl or KHSO₄ solution. The product will precipitate as a white solid.

-

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum over P₂O₅.

-

Yield: Typical yields range from 85–95%.

Application Workflows

The N-Boc group serves two primary functions in this scaffold:

-

Protection: Prevents self-condensation (formation of cyclic anhydrides or quinazolinones) during activation of the carboxylic acid.

-

Solubility: Increases solubility in organic solvents (DCM, DMF) compared to the zwitterionic parent acid.

Solid-Phase Peptide Synthesis (SPPS)

When using this building block in SPPS (e.g., to create fluorinated benzodiazepine libraries):

-

Coupling Reagents: Use HATU/HOAt or DIC/Oxyma . Avoid carbodiimides (EDC/DCC) without additives, as they can induce cyclization to the oxazinone, capping the resin.

-

Deprotection: Standard TFA/DCM (1:1) removes the Boc group. Note that after deprotection, the free anthranilic amine is prone to cyclization if an electrophile is present on the adjacent residue.

Quinazolinone Synthesis (One-Pot Cyclization)

For researchers aiming to synthesize 6-fluoro-4(3H)-quinazolinones:

-

Coupling: React N-Boc-5-fluoroanthranilic acid with a primary amine (R-NH₂) using EDC/HOBt to form the amide.

-

Deprotection/Cyclization: Treat the intermediate with TFA. The Boc group is removed, and the resulting amine can be condensed with an orthoester (e.g., triethyl orthoformate) or an aldehyde followed by oxidation to close the quinazolinone ring.

References

- Synthesis of N-Boc-Anthranilic Acids: Title: Short and Simple Preparation of N-Boc-Protected Anthranilic Acid tert-Butyl Esters from 2-Bromo-Anilines. Source: Synthesis (Thieme Connect).

-

Medicinal Chemistry Applications (Fluorine)

- Title: The Impact of Fluorine in Chemical Synthesis: A Look

- Source: NBInno Technical Report.

-

URL:[Link]

-

Parent Compound Data (5-Fluoroanthranilic Acid)

-

Boc Protection Mechanism

- Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- Source: Total Synthesis.

-

URL:[Link]

-

Isomer Identification (CAS Reference)

Sources

Technical Guide: Strategic Utilization of Boc-Protected Fluorinated Anthranilic Acids

[1][2][3]

Executive Summary

Anthranilic acid (2-aminobenzoic acid) serves as a privileged scaffold in medicinal chemistry, acting as a precursor to bioactive heterocycles (quinazolinones, benzodiazepines) and a rigidifying element in peptidomimetics.[1][3][4] The introduction of fluorine into this scaffold creates a "turbocharged" building block: it modulates pKa, enhances metabolic stability, and alters the conformational landscape via electrostatic repulsion and hydrogen bonding changes.[1]

However, the combination of an electron-withdrawing fluorine substituent and an ortho-carboxylic acid creates a deactivated, sterically congested amine.[1] This guide addresses the specific challenges in synthesizing, protecting (Boc), and utilizing these fluorinated building blocks, providing reproducible protocols and mechanistic insights for their application in high-value drug discovery programs.[1]

Part 1: Strategic Value in Medicinal Chemistry[5]

The Fluorine Effect on the Anthranilic Scaffold

The incorporation of fluorine is not merely a steric replacement for hydrogen; it is an electronic editor of the molecule.[4] In the context of anthranilic acid, fluorine substitution exerts distinct effects based on regiochemistry:

-

pKa Modulation: The acidity of the carboxylic acid (typically pKa ~4.8 for unsubstituted anthranilic acid) is increased (pKa lowered) by fluorine substitution, particularly at the 3- and 6-positions due to inductive effects.[1][3][4] Conversely, the basicity of the aniline nitrogen is drastically reduced, making it a poorer nucleophile—a critical factor for coupling reactions.[1]

-

Conformational Locking: In 2-amino-6-fluorobenzoic acid, the fluorine atom at the 6-position creates steric and electrostatic repulsion with the carboxylate, potentially forcing the carboxyl group out of coplanarity with the ring, altering binding pocket fit.[1][3]

-

Metabolic Blocking: Fluorine at the 4- or 5-positions blocks common sites of oxidative metabolism (CYP450 hydroxylation), extending the half-life of the final drug candidate.[1][2][3]

Why Boc-Protection?

While the free amino acid is useful for heterocycle synthesis (e.g., reacting with acetic anhydride to form benzoxazinones), Boc-protection is essential for:

-

Controlled Peptidomimetics: Preventing premature cyclization or polymerization during amide coupling (SPPS).[4]

-

Orthogonality: Allowing the activation of the carboxylic acid (e.g., as an NHS ester or acid chloride) without self-condensation.[4]

-

Solubility: Improving the solubility of the zwitterionic amino acid in organic solvents used for coupling (DCM, DMF).

Part 2: Synthesis and Protection Protocols[6]

Synthetic Routes to the Core Scaffold

High-purity fluorinated anthranilic acids are typically accessed via two primary routes to ensure regioselectivity, as direct fluorination of anthranilic acid is non-selective.[1][4]

Caption: Primary synthetic pathways. Route A is preferred for 6-fluoro derivatives; Route B is standard for 4- and 5-fluoro isomers.[1][2][3]

The Challenge of Boc-Protection

The Problem: The amine in fluorinated anthranilic acid is severely deactivated. The electron-withdrawing fluorine reduces the nucleophilicity of the nitrogen. Furthermore, the ortho-carboxylic acid forms an intramolecular hydrogen bond with the amine, and creates steric hindrance.[1][4] Standard conditions (Boc₂O, DCM, TEA) often result in low yields or incomplete conversion.[1][4]

The Solution: Use of a "Schotten-Baumann" type biphasic system or a catalyzed organic phase reaction.[2][4]

Protocol 1: Optimized Aqueous/Dioxane Method (Scalable)

Best for: Free amino acids where solubility in pure organic solvents is poor.[2][3][4]

-

Dissolution: Suspend the fluorinated anthranilic acid (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and water (0.5 M concentration).

-

Basification: Add NaOH (2.5 equiv) or Na₂CO₃ (2.5 equiv). The solution should become clear as the salt forms.[4]

-

Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) dissolved in a minimal amount of dioxane dropwise.

-

Catalysis (Crucial Step): For sterically hindered or highly fluorinated variants (e.g., tetrafluoro), add 5 mol% DMAP (4-dimethylaminopyridine).[1][3][4]

-

Reaction: Stir at 40–50°C for 12–24 hours. Note: Mild heating is required due to the deactivated amine, unlike standard amino acids which react at RT.[1]

-

Workup: Evaporate dioxane. Acidify the aqueous layer carefully with 1N HCl to pH 3-4 (precipitate forms). Extract with EtOAc.[4]

Protocol 2: Anhydrous Method for Esters

Best for: Methyl/Ethyl esters of anthranilic acid (to avoid saponification).[2][3]

-

Dissolve the fluorinated anthranilic ester in dry THF or MeCN.[4]

-

Reflux for 16 hours. The excess Boc₂O and heat drive the reaction on the deactivated amine.[4]

-

Note: This often produces the bis-Boc protected species (N(Boc)₂).[2][3][4] Treatment with mild base (K₂CO₃/MeOH) selectively cleaves one Boc group to yield the desired mono-Boc product.[3][4]

Part 3: Reactivity Profile & Self-Validating Checks[1][2][3]

When working with these building blocks, specific reactivity patterns serve as quality control checkpoints.

Quantitative Data: Electronic Impact

The following table illustrates the shift in properties expected when introducing fluorine, guiding solvent choice and coupling conditions.

| Property | Unsubstituted Anthranilic Acid | 5-Fluoro-Anthranilic Acid | 6-Fluoro-Anthranilic Acid | Implication for Protocol |

| pKa (COOH) | ~4.85 | ~4.6 | ~3.8 | 6-F variants require milder bases for deprotonation; easier to form salts.[1][2][3] |

| pKa (NH₃⁺) | ~2.1 | ~1.8 | ~1.2 | The amine is significantly less basic.[4] Acylation requires activated reagents (e.g., acid chlorides, HATU).[1][4] |

| LogP | 1.2 | ~1.5 | ~1.6 | Increased lipophilicity; Boc-protected forms are highly soluble in DCM/EtOAc.[2][3][4] |

| ¹⁹F NMR | N/A | ~ -120 ppm | ~ -115 ppm | Use ¹⁹F NMR to monitor reaction completion (shift changes upon Boc-protection).[2][3][4] |

Stability Warning: Isatoic Anhydride Formation

A common failure mode is the inadvertent cyclization to the isatoic anhydride or benzoxazinone derivative during activation.[4]

-

Mechanism: If the carboxylic acid is activated (e.g., with EDC/NHS) while the amine is free or labile, the nitrogen attacks the activated carbonyl, ejecting the leaving group and forming a 6-membered ring.[1]

-

Prevention: Ensure the Boc group is intact.[4] Avoid strong acids that might prematurely deprotect the amine during the activation of the carboxylate.

Part 4: Application Case Studies

Synthesis of Fluorinated Quinazolinones

Quinazolinones are potent bioactive scaffolds (e.g., antimicrobial, anticancer).[1][4] The Boc-protected anthranilic acid allows for the introduction of diverse amines at position 3 before ring closure, or allows the building block to be incorporated into a peptide chain before cyclization.[1][4]

Workflow:

-

Coupling: Boc-F-Anthranilic Acid + Amine (R-NH₂) → Boc-F-Anthranilamide.[1][2][3][4]

-

Deprotection: TFA/DCM → Free Amino Amide.

-

Cyclization: Condensation with aldehyde/orthoester to close the pyrimidine ring.[4]

Solid-Phase Peptide Synthesis (SPPS)

Boc-fluorinated anthranilic acids are used to induce "turns" in peptide backbones.[1][2][3][4]

-

Constraint: The ortho-substitution pattern forces the peptide backbone into a kink, mimicking β-turns.[1][2][3]

-

Protocol Note: Due to the low nucleophilicity of the aniline nitrogen, coupling the next amino acid onto the anthranilic N-terminus is difficult.

Caption: Divergent utility of the building block in peptide constraints vs. heterocycle formation.

Part 5: Detailed Experimental Protocol

Synthesis of N-Boc-2-amino-5-fluorobenzoic acid

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-fluorobenzoic acid (5.0 g, 32.2 mmol, 1.0 equiv).

-

Solvent: Add 1,4-dioxane (40 mL) and 1N NaOH (80 mL, 80 mmol, ~2.5 equiv). Stir until a clear solution is obtained.

-

Reagent: Dissolve Boc₂O (10.5 g, 48.3 mmol, 1.5 equiv) in 1,4-dioxane (20 mL). Add this solution dropwise to the reaction mixture over 20 minutes.

-

Reaction: Heat the mixture to 50°C and stir for 18 hours.

-

Workup:

-

Concentrate under reduced pressure to remove dioxane (approx. 1/3 volume).[3][4]

-

Wash the remaining aqueous solution with diethyl ether (2 x 50 mL) to remove unreacted Boc₂O and non-acidic impurities.[4]

-

Cool the aqueous layer in an ice bath.[4]

-

Slowly acidify with 1N HCl to pH ~3 while stirring vigorously. A white/off-white precipitate will form.[2][3][4]

-

-

Isolation: Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 40°C over P₂O₅.

-

Yield: Expected yield 85-95%.

-

Characterization:

References

-

Synthesis of Fluorinated Quinazolinones: Niharika, P., et al. "Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones."[1][4] Current Trends in Pharmacy and Pharmaceutical Chemistry, 2022, 4(1): 35–40.[1][4]

-

Boc-Protection of Deactivated Amines: Lim, D. S. W., et al. "Facile Protecting Group Manipulation of Anilines."[1][4] Organic Letters, 2015, 17, 6054-6057.[1][4][5] [1][2][3][4]

-

MabA Inhibitors & Anthranilic Acids: "Exploring the Antitubercular Activity of Anthranilic Acid Derivatives." Pharmaceuticals, 2023.[4][6]

-

Fluorine in Drug Discovery: Purser, S., et al. "Fluorine in medicinal chemistry."[4] Chemical Society Reviews, 2008, 37, 320-330.[1][4]

-

Anthranilic Acid Properties: "2-Amino-5-fluorobenzoic acid Compound Summary." PubChem, National Library of Medicine.[4] [1][2][3][4]

-

Peptidomimetics: "Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold." Beilstein Journal of Organic Chemistry, 2024.[4]

Sources

Technical Guide: Protection Strategies for 2-Amino-5-fluorobenzoic Acid (CAS 446-08-2)

Part 1: Strategic Analysis & Chemical Behavior

The "Fluorine Effect" on Reactivity

2-Amino-5-fluorobenzoic acid (CAS 446-08-2) is a critical scaffold in the synthesis of kinase inhibitors, PARP inhibitors, and quinazolinone-based bioactive molecules. However, it presents unique challenges compared to its non-fluorinated anthranilic acid counterpart.

-

Electronic Deactivation: The fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I). This significantly reduces the nucleophilicity of the aniline nitrogen. Standard protection protocols (e.g., reaction with Boc anhydride) often proceed slower than with unsubstituted anilines, requiring longer reaction times or forcing conditions.

-

Acidity Modulation: The 5-fluoro substituent increases the acidity of the carboxylic acid (lower pKa), making the carboxylate anion more stable but potentially less nucleophilic in esterification reactions that rely on carboxylate attack (e.g., alkylation).

-

Cyclization Risk: The ortho disposition of the amino and carboxylic acid groups creates a high propensity for self-cyclization. Reagents that activate the carboxylic acid (like acetic anhydride or thionyl chloride) can inadvertently drive the formation of benzoxazinones (specifically 6-fluoro-4H-3,1-benzoxazin-4-one) rather than simple protection.

Protection Strategy Decision Matrix

Before selecting a protocol, analyze the downstream chemistry. The choice of protecting group (PG) must be orthogonal to subsequent reaction conditions.

Caption: Decision matrix for selecting the appropriate protection strategy based on synthetic intent.

Part 2: Experimental Protocols

Amine Protection: N-tert-Butoxycarbonyl (Boc)

Objective: Selective protection of the aniline nitrogen without affecting the carboxylic acid or causing cyclization.

Mechanism: The aniline nitrogen attacks the carbonyl of di-tert-butyl dicarbonate (Boc₂O). Due to the electron-withdrawing fluorine, the amine is less nucleophilic.[1] A base (TEA or NaOH) is required to scavenge the liberated acid and maintain the amine in its non-protonated, reactive state.

Protocol:

-

Dissolution: In a round-bottom flask, dissolve 2-amino-5-fluorobenzoic acid (1.0 equiv) in a mixture of 1,4-dioxane and water (2:1 v/v).

-

Note: Pure organic solvents (DCM or THF) can be used if solubility permits, but the aqueous co-solvent system helps solubilize the zwitterionic amino acid.

-

-

Base Addition: Add Triethylamine (TEA) (1.5 – 2.0 equiv) or 1N NaOH (2.0 equiv). Stir for 10 minutes.

-

Reagent Addition: Add Boc₂O (1.2 – 1.5 equiv) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir.

-

Critical Checkpoint: Due to the 5-F deactivation, this reaction may take 4–16 hours. Monitor by TLC or LCMS. If conversion is <50% after 4 hours, mild heating (40°C) may be required [1].

-

-

Workup:

-

Purification: Recrystallization from EtOAc/Hexanes is typically sufficient.

Yield Expectation: 75–85%.

Carboxylic Acid Protection: Methyl Ester Formation

Objective: Masking the acidic proton to increase solubility in organic solvents and prevent side reactions during amine modification.

Protocol (Acid-Catalyzed):

-

Setup: Dissolve 2-amino-5-fluorobenzoic acid (1.0 g, ~6.45 mmol) in anhydrous Methanol (20 mL).

-

Catalyst: Add concentrated H₂SO₄ (1.0 mL) or saturate the solution with HCl gas. Alternatively, use Thionyl Chloride (SOCl₂, 1.5 equiv) added dropwise at 0°C [2].

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 8–12 hours.

-

Workup:

-

Concentrate the solvent to ~20% volume.

-

Pour the residue into ice-cold saturated NaHCO₃ solution (neutralize carefully to pH 8).

-

Extract with Dichloromethane (DCM) or EtOAc.

-

-

Purification: Flash column chromatography (Hexane/EtOAc) may be required if unreacted starting material remains.

Yield Expectation: 42–65% [2]. Note: Yields are often moderate due to the competing electronic effects and steric crowding.

Alternative High-Yield Method: For small scales, treating the acid with Diazomethane or TMS-Diazomethane in MeOH/Benzene usually gives quantitative yields (>90%) but requires strict safety protocols due to toxicity and explosion hazards.

N-Fmoc Protection (Solid Phase Synthesis Ready)

Objective: Preparing the monomer for Fmoc-based Solid Phase Peptide Synthesis (SPPS).

Protocol:

-

Dissolution: Suspend 2-amino-5-fluorobenzoic acid (1.0 equiv) in a 1:1 mixture of Water and Acetone (or Dioxane).

-

Base: Add NaHCO₃ (2.0 equiv). The solution should become clear as the salt forms.

-

Reagent: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv) slowly at 0°C.

-

Why Fmoc-OSu? It is less prone to forming dipeptides than Fmoc-Cl.

-

-

Reaction: Stir at RT for 12–24 hours. The reduced nucleophilicity of the aniline requires extended time.

-

Workup:

Part 3: Data & Visualization

Quantitative Comparison of Methods

| Protection Type | Reagent | Conditions | Typical Yield | Key Challenge |

| N-Boc | Boc₂O / TEA | Dioxane/H₂O, RT, 16h | 75-85% | Slow kinetics due to 5-F deactivation [1]. |

| Methyl Ester | HCl / MeOH | Reflux, 12h | 42-65% | Incomplete conversion; hydrolysis during workup [2]. |

| Methyl Ester | TMS-Diazomethane | MeOH/Benzene, RT, 1h | >90% | Safety/Toxicity of reagents. |

| N-Fmoc | Fmoc-OSu / NaHCO₃ | Acetone/H₂O, RT, 24h | 70-80% | Solubility of the Fmoc-amino acid. |

Reaction Workflow: Methyl Ester Synthesis

Caption: Step-by-step workflow for the acid-catalyzed esterification of CAS 446-08-2.

References

-

Patent CN109743875B . Inhibitors of the MENIN-MLL interaction. (2019). Describes the reaction of 2-amino-5-fluorobenzoic acid with Boc2O in dioxane/water systems.

-

ChemicalBook . 2-Amino-5-fluorobenzoic acid methyl ester synthesis. (2023). Provides yield data (42%) for HCl/MeOH reflux method.

-

BenchChem . The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity. (2025). Discusses electronic effects of ortho-fluorine substituents.

-

Organic Chemistry Portal . Boc-Protected Amino Groups. General protocols for deactivated anilines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US20160244432A1 - Fused heterocyclic compound, preparation method therefor, pharmaceutcial composition, and uses thereof - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. CN109743875B - Inhibitors of the MENIN-MLL interaction - Google Patents [patents.google.com]

- 7. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]

- 8. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

Technical Guide: Characterization and Utilization of Boc-5-fluoro-2-aminobenzoic Acid

Topic: Boc-5-fluoro-2-aminobenzoic acid molecular weight Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Boc-5-fluoro-2-aminobenzoic acid (N-Boc-5-fluoroanthranilic acid) is a critical fluorinated building block in medicinal chemistry. It serves as a protected scaffold for the synthesis of peptidomimetics, quinazolinones, and benzamides. While the core molecule, 2-amino-5-fluorobenzoic acid (CAS 446-08-2), is widely available, the tert-butoxycarbonyl (Boc) protected derivative is often synthesized in situ or as a discrete intermediate to modulate reactivity during multi-step synthesis.

This guide provides a definitive physicochemical profile, a validated synthesis protocol, and a strategic workflow for utilizing this moiety in drug discovery.

Physicochemical Profile

The distinction between the parent anthranilic acid and its N-Boc derivative is fundamental for stoichiometric calculations in synthesis.

Table 1: Molecular Specifications

| Property | Parent Core | N-Boc Derivative |

| IUPAC Name | 2-Amino-5-fluorobenzoic acid | 2-(tert-Butoxycarbonylamino)-5-fluorobenzoic acid |

| Common Name | 5-Fluoroanthranilic acid | N-Boc-5-fluoroanthranilic acid |

| CAS Number | 446-08-2 | Not widely indexed (Custom/In-situ) |

| Molecular Formula | ||

| Molecular Weight (Average) | 155.13 g/mol | 255.24 g/mol |

| Monoisotopic Mass | 155.038 g/mol | 255.091 g/mol |

| Physical State | Off-white to brown powder | White to off-white solid (Recrystallized) |

| Solubility | DMSO, Methanol, dilute acid/base | DCM, EtOAc, THF, DMSO |

Critical Note on Stoichiometry: When using the N-Boc derivative in solid-phase peptide synthesis (SPPS), ensure calculations are based on the 255.24 g/mol value. Failure to account for the Boc mass (+100.12 Da) is a common source of coupling inefficiency.

Synthetic Protocol: Protection Strategy

Anthranilic acids are less nucleophilic than aliphatic amines due to the electron-withdrawing carboxyl group and conjugation with the benzene ring. Standard Boc-protection requires optimized conditions to drive conversion.

Reaction Scheme

The transformation involves the reaction of 5-fluoroanthranilic acid with Di-tert-butyl dicarbonate (

Figure 1: Step-wise synthesis workflow for N-Boc protection.

Step-by-Step Methodology

-

Dissolution: Dissolve 2-amino-5-fluorobenzoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water (0.5 M concentration).

-

Basification: Add NaOH (2.5 eq) or

(3.0 eq). The solution should be homogeneous. -

Addition: Add

(1.2 eq) dropwise at 0°C. -

Reaction: Warm to Room Temperature (RT) and stir for 12–24 hours.

-

Validation: Monitor by TLC (System: 50% EtOAc/Hexane). The starting amine (lower

, fluorescent) should disappear.

-

-

Workup:

-

Evaporate dioxane under reduced pressure.

-

Acidify the remaining aqueous layer with 1M HCl to pH ~3. Caution:

evolution may occur. -

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Hexane/EtOAc if necessary to obtain the N-Boc derivative.

Analytical Validation

To ensure the integrity of the Boc-5-fluoro-2-aminobenzoic acid building block, the following analytical signatures must be confirmed.

Proton NMR ( -NMR)

-

Boc Group: A strong singlet integrating to 9 protons appears at

1.45–1.55 ppm . -

Amide Proton: A broad singlet (NH) typically shifts downfield (

9.0–11.0 ppm ) compared to the free amine ( -

Aromatic Region: The fluorine substituent creates distinct coupling patterns (splitting signals into doublets of doublets) in the

7.0–8.0 ppm range.

Mass Spectrometry (LC-MS)

-

Positive Mode: Look for

at m/z 278.2 or -

Negative Mode: Often more sensitive for carboxylic acids; look for

at m/z 254.2 .

Applications in Drug Discovery[5]

The N-Boc-5-fluoroanthranilic acid scaffold acts as a versatile "switch" in synthetic pathways.

Pathway A: Peptidomimetics

Used as a constrained, hydrophobic amino acid surrogate. The fluorine atom increases lipophilicity and metabolic stability compared to the non-fluorinated analog. The Boc group allows for standard coupling (EDC/HOBt or HATU) to the carboxylic acid without self-polymerization.

Pathway B: Benzyne Precursor (Anthranilic Acid Route)

While typically initiated from the free amino acid via diazotization, the Boc-protected form can be used to generate N-substituted benzamides or quinazolinones before the benzyne activation step.

Figure 2: Strategic utility of the scaffold in medicinal chemistry.

References

-

National Center for Biotechnology Information (2026). PubChemLite Record for Boc-2-amino-5-fluorobenzoic acid (CID 15033887). PubChem.[1] Available at: [Link]

-

Toyn, J. H., et al. (2000). A counterselection for the tryptophan pathway in yeast: 5-Fluoroanthranilic acid resistance. Yeast, 16(6), 553-560.[2] Available at: [Link]

Sources

The Fluorine Scan: Engineering Bioactivity via Fluorinated Amino Acids

Executive Summary

In modern medicinal chemistry, the incorporation of fluorine into amino acid scaffolds is not merely a halogen substitution; it is a precision engineering tool used to modulate the electronic, steric, and conformational landscape of a drug candidate. This guide dissects the utility of fluorinated amino acids (FAAs), moving beyond basic bioisosterism to explore the gauche effect in conformational control, pKa modulation for bioavailability, and metabolic blocking of cytochrome P450 hotspots.

The Physicochemical Rationale

The strategic value of fluorine lies in its unique position: it is the most electronegative element (3.98 Pauling) yet possesses a van der Waals radius (1.47 Å) closely mimicking hydrogen (1.20 Å) and oxygen (1.52 Å). This allows for "stealth" modifications that drastically alter electronics without disrupting steric binding pockets.

The Inductive Effect & pKa Modulation

Fluorine's strong electron-withdrawing nature (

Table 1: Impact of Fluorination on Amino Acid pKa and Lipophilicity

| Amino Acid Derivative | pKa (COOH) | pKa (NH | Bio-Impact | |

| L-Alanine | 2.35 | 9.87 | N/A | Baseline |

| 3-Fluoro-L-alanine | 1.80 | 8.60 | +0.2 | Reduced basicity improves membrane permeability. |

| 3,3,3-Trifluoro-L-alanine | 1.30 | 5.80 | +0.8 | Amine is largely neutral at pH 7.4; high lipophilicity. |

| L-Proline | 1.99 | 10.60 | N/A | Baseline |

| (4R)-4-Fluoroproline | 1.80 | 9.20 | -0.1 | Inductive effect lowers amine pKa; stabilizes trans peptide bond. |

Decision Logic: The Fluorine Scan

When to deploy FAAs? Use the following logic flow to determine the appropriate substitution strategy.

Figure 1: Decision matrix for incorporating fluorinated amino acids during lead optimization.

Structural Biology: The Gauche Effect

One of the most sophisticated uses of FAAs is conformational restriction. In 1,2-disubstituted ethanes (X-C-C-Y), highly electronegative substituents (like Fluorine and Nitrogen) prefer a gauche orientation (

Case Study: 4-Fluoroproline

In proline, this effect dictates the ring pucker, which in turn controls the cis/trans ratio of the peptide backbone—a critical factor in designing protease-resistant peptides or collagen mimetics.

-

(4R)-4-Fluoroproline: Fluorine prefers gauche to the amine. This forces the ring into a C

-exo pucker. -

(4S)-4-Fluoroproline: Forces the ring into a C

-endo pucker.[1]

Figure 2: The Gauche Effect in 4-Fluoroproline dictates ring puckering and peptide bond geometry.[2]

Synthetic Methodologies & Protocols

Synthesis of FAAs typically falls into two categories: Electrophilic Fluorination (using reagents like Selectfluor) and Nucleophilic Fluorination (using DAST/Deoxo-Fluor). Below is a validated protocol for the synthesis of a 4-fluorophenylalanine derivative, a common motif for increasing metabolic stability.

Protocol: Electrophilic Fluorination via Selectfluor

Objective: Synthesis of N-Boc-4-fluoro-L-phenylalanine methyl ester from N-Boc-L-phenylalanine methyl ester. Mechanism: Radical-mediated or metal-catalyzed C-H activation.

Reagents:

-

Substrate: N-Boc-L-Phe-OMe (1.0 eq)

-

Fluorinating Agent: Selectfluor (1.2 eq)

-

Catalyst: AgNO

(10 mol%) -

Solvent: Acetonitrile/Water (9:1)

-

Temperature: 60°C

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve N-Boc-L-Phe-OMe (1.0 mmol) in degassed Acetonitrile/Water (10 mL).

-

Catalyst Addition: Add AgNO

(0.1 mmol) and stir for 5 minutes under Nitrogen atmosphere. -

Fluorination: Add Selectfluor (1.2 mmol) in one portion. The reaction mixture may turn slightly cloudy.

-

Reaction: Heat the mixture to 60°C. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. Reaction typically completes in 4–6 hours.

-

Checkpoint: Look for the disappearance of the starting material peak (M+H) and appearance of Product (M+18).

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL). Wash with Saturated NaHCO

(2 x 15 mL) to remove acidic byproducts and unreacted Selectfluor. -

Purification: Dry organic layer over MgSO

, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc/Hexane). -

Validation: Confirm structure via

F-NMR (expect singlet around -110 to -120 ppm relative to CFCl

Synthetic Workflow Overview

Figure 3: Selection of synthetic route based on regiospecificity.

Medicinal Chemistry Applications

Metabolic Stability (The Blockade Effect)

The C-F bond (116 kcal/mol) is significantly stronger than the C-H bond (99 kcal/mol). Replacing metabolically labile C-H bonds (especially at benzylic positions or positions alpha to heteroatoms) with C-F bonds blocks oxidative metabolism by Cytochrome P450 enzymes.[3]

-

Example: In the development of Ezetimibe , fluorination of the phenyl ring prevents rapid hydroxylation, significantly extending half-life.

Bioisosterism and Peptide Stapling

Trifluoromethyl (-CF

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Peterson, J. A., et al. (2023). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. Journal of Organic Chemistry. Link

-

Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Methodological & Application

Synthesis of Boc-2-amino-5-fluorobenzoic Acid: An Application Note and Detailed Protocol

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties.[1] The unique electronic properties of fluorine can modulate a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved efficacy and safety profiles.[1] Boc-2-amino-5-fluorobenzoic acid is a key building block in this context, serving as a versatile intermediate for the synthesis of a wide array of pharmaceutical and agrochemical compounds.[2] The tert-butyloxycarbonyl (Boc) protecting group provides a robust and readily cleavable handle on the amino functionality, allowing for selective transformations at other positions of the molecule.[3]

This application note provides a comprehensive guide for the synthesis of Boc-2-amino-5-fluorobenzoic acid from its precursor, 2-amino-5-fluorobenzoic acid (CAS 446-08-2). The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established chemical principles.

Chemical Structures

Starting Material: 2-Amino-5-fluorobenzoic acid (CAS: 446-08-2)[4]

Final Product: Boc-2-amino-5-fluorobenzoic acid[5]

Synthetic Pathway Overview

The synthesis of Boc-2-amino-5-fluorobenzoic acid is achieved through the protection of the amino group of 2-amino-5-fluorobenzoic acid using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). This reaction is a nucleophilic acyl substitution where the nitrogen atom of the amino group attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[6] The reaction is typically carried out in the presence of a base to neutralize the acidic proton of the resulting carbamic acid and to facilitate the reaction.

dot graph Synthetic_Workflow { graph [rankdir="LR", splines=ortho, label="Synthetic Workflow for Boc-2-amino-5-fluorobenzoic acid", labelloc=t, fontname="Helvetica,Arial,sans-serif"]; node [shape=box, style=rounded, fontname="Helvetica,Arial,sans-serif", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica,Arial,sans-serif", color="#5F6368"];

reagents [label="Reagents:\n2-Amino-5-fluorobenzoic acid\nDi-tert-butyl dicarbonate\nSolvent (e.g., THF)\nBase (e.g., Triethylamine)", shape=plaintext, fontsize=10];

start [label="Starting Material\n2-Amino-5-fluorobenzoic Acid", fillcolor="#FBBC05"]; reaction [label="Boc Protection Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n(Acidification & Extraction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(Recrystallization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Final Product\nBoc-2-amino-5-fluorobenzoic Acid", fillcolor="#FBBC05"]; characterization [label="Characterization\n(NMR, IR, MP)", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

start -> reaction [label=" Add (Boc)₂O\n & Base"]; reaction -> workup [label=" Reaction\n Quenching"]; workup -> purification [label=" Crude\n Product"]; purification -> product [label=" Purified\n Product"]; product -> characterization; }

Diagram of the synthetic workflow.

Experimental Protocol

This protocol outlines a general procedure for the Boc protection of 2-amino-5-fluorobenzoic acid. Optimization may be required based on the specific laboratory conditions and scale of the reaction.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (for 10 mmol scale) |

| 2-Amino-5-fluorobenzoic acid | 446-08-2 | C₇H₆FNO₂ | 155.13 | 1.55 g (10 mmol, 1.0 eq) |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 | 2.40 g (11 mmol, 1.1 eq) |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 | 50 mL |

| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | 2.1 mL (15 mmol, 1.5 eq) |

| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | As needed for extraction |

| 1 M Hydrochloric acid (HCl) | 7647-01-0 | HCl | 36.46 | As needed for acidification |

| Brine (saturated NaCl solution) | N/A | NaCl | 58.44 | As needed for washing |

| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | As needed for drying |

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-fluorobenzoic acid (1.55 g, 10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).

-

Addition of Base: To the stirred solution, add triethylamine (2.1 mL, 15 mmol).

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (2.40 g, 11 mmol) in 10 mL of anhydrous THF to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Workup - Quenching and Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Workup - Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude Boc-2-amino-5-fluorobenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white to off-white solid.

Characterization

The identity and purity of the synthesized Boc-2-amino-5-fluorobenzoic acid should be confirmed by standard analytical techniques.

Characterization of Starting Material: 2-Amino-5-fluorobenzoic acid

-

Appearance: White to light yellow crystalline powder.[4]

-

Melting Point: 181-183 °C.[4]

-

¹H NMR (DMSO-d₆): δ 6.71 (dd, J = 4.9, 8.9 Hz, 1H), 7.15 (dt, J = 2.9, 8.4 Hz, 1H), 7.37 (dd, J = 2.9, 9.8 Hz, 1H), 8.60 (s, 1H).[4]

-

IR (KBr, cm⁻¹): 3450, 3190, 1680, 1570, 1430, 1240, 830, 760, 680.[7]

Expected Characterization of Final Product: Boc-2-amino-5-fluorobenzoic acid

-

Molecular Formula: C₁₂H₁₄FNO₄[5]

-

Molecular Weight: 255.24 g/mol

-

Appearance: Expected to be a white to off-white solid.

-

¹H NMR: Expected signals would include those for the aromatic protons, the Boc group protons (a singlet around 1.5 ppm), and the carbamate NH proton.

-

¹³C NMR: Expected signals would include those for the aromatic carbons, the carbonyl carbons of the carboxylic acid and the Boc group, and the carbons of the tert-butyl group.

-

IR: Expected characteristic peaks would include C=O stretching for the carboxylic acid and the carbamate, N-H stretching, and C-F stretching.

-

Melting Point: To be determined experimentally.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Di-tert-butyl dicarbonate can be an irritant; avoid inhalation and contact with skin.

-

Triethylamine is a corrosive and flammable liquid with a strong odor.

-

Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a detailed and practical guide for the synthesis of Boc-2-amino-5-fluorobenzoic acid, a valuable intermediate in medicinal and materials chemistry. By following the outlined protocol and adhering to the safety precautions, researchers can reliably produce this compound in good yield and purity. The characterization data provided for the starting material and the expected data for the final product will aid in the verification of the synthesized compound.

References

-

Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1446–1463. [Link]

-

Chem-Space. (2021, January 26). How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications? FAQ. [Link]

-

PubChem. (n.d.). Boc-2-amino-5-fluorobenzoic acid. Retrieved February 27, 2026, from [Link]

- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195–2202. [Link]

-

Sreenivasa, S., ManojKumar, K. E., Suchetan, P. A., Palakshamurthy, B. S., & Gunasekaran, K. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(3), o387. [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved February 27, 2026, from [Link]

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved February 27, 2026, from [https://chemistry.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/nature19056-s.pdf]([Link] Macmillan Group/files/publications/nature19056-s.pdf)

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 27, 2026, from [Link]

-

JOVE. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved February 27, 2026, from [Link]

-

Singh, P., Kumar, V., & Singh, A. (2014). N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic Acid. Molbank, 2014(3), M833. [Link]

-

Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (2001). 2-Amino-3-fluorobenzoic acid. Organic Syntheses, 78, 173. [Link]

-

Firth, D., Pradeilles, J., & Rzepa, H. S. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. IUCrData, 6(3), x210214. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-Amino-5-fluorobenzoic acid CAS#: 446-08-2 [m.chemicalbook.com]

- 5. PubChemLite - Boc-2-amino-5-fluorobenzoic acid (C12H14FNO4) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

Application Note: Optimized Protocol for the Chemoselective N-Boc Protection of 2-Amino-5-fluorobenzoic Acid

Executive Summary

This technical guide outlines a robust, scalable protocol for the N-tert-butoxycarbonyl (Boc) protection of 2-amino-5-fluorobenzoic acid (5-fluoroanthranilic acid). Unlike aliphatic amino acids, anthranilic acid derivatives present unique challenges due to the reduced nucleophilicity of the aniline nitrogen (electronic effect of the aromatic ring) and steric/electronic interference from the ortho-carboxylic acid group.

This protocol utilizes a biphasic Schotten-Baumann-type condition (THF/Water or Dioxane/Water with NaOH). This method is superior to anhydrous organic base methods for this substrate because it solubilizes the zwitterionic starting material and drives the reaction via irreversible deprotonation, ensuring high yields (>85%) and simplified purification via acid-induced precipitation.

Strategic Analysis & Reaction Design

The Chemical Challenge

The substrate, 2-amino-5-fluorobenzoic acid, contains two conflicting functionalities:

-

Aniline Amine: The nitrogen lone pair is delocalized into the benzene ring, significantly reducing nucleophilicity compared to aliphatic amines. The 5-fluoro substituent (para to the amine) exerts an inductive withdrawing effect, further deactivating the nitrogen.

-

Ortho-Carboxylic Acid: This group creates steric bulk and can form an intramolecular hydrogen bond with the amine (NH···O=C), locking the conformation and reducing reactivity toward the bulky Boc anhydride [(Boc)₂O].

Method Selection: Aqueous vs. Anhydrous

| Feature | Method A: Anhydrous (DCM/TEA/DMAP) | Method B: Aqueous Biphasic (THF/H₂O/NaOH) |

| Solubility | Poor (Substrate is zwitterionic/polar) | Excellent (Forms soluble sodium salt) |

| Kinetics | Slow; requires DMAP catalyst | Fast ; Hydroxide ensures free amine species |

| Purification | Chromatography often required | Precipitation (Acidification of aqueous layer) |

| Scalability | Low (Solvent volume/cost) | High (Green solvents, simple filtration) |

Decision: Method B is selected as the standard operating procedure (SOP) for its operational simplicity and high purity profile without chromatography.

Detailed Experimental Protocol

Materials & Reagents[1][2]

-

Substrate: 2-Amino-5-fluorobenzoic acid (MW: 155.13 g/mol )

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) (MW: 218.25 g/mol )[1]

-

Base: Sodium Hydroxide (NaOH), 1.0 M aqueous solution

-

Solvent: Tetrahydrofuran (THF) or 1,4-Dioxane (HPLC Grade)

-

Acid (Workup): Citric Acid (10% aq) or HCl (1.0 M)

Step-by-Step Procedure

Step 1: Solubilization and Deprotonation

-

Charge a round-bottom flask with 2-amino-5-fluorobenzoic acid (1.0 equiv).

-

Add THF (or Dioxane) and Water in a 1:1 ratio.[2] Target concentration: 0.2 M – 0.5 M.

-

Add NaOH (1.0 M) (2.2 – 2.5 equiv).

-

Note: Two equivalents are required: one to neutralize the carboxylic acid and one to deprotonate the ammonium species (if present) or maintain basicity to scavenge the proton released during acylation.

-

Observation: The suspension should turn into a clear, homogeneous solution as the sodium salt forms.

-

Step 2: Boc Anhydride Addition

-

Dissolve Boc₂O (1.2 – 1.5 equiv) in a minimal amount of THF.

-

Add the Boc₂O solution dropwise to the reaction mixture at Room Temperature (20–25 °C) .

-

Critical Control: Do not cool to 0 °C unless exotherm is uncontrolled. The reduced nucleophilicity of this aniline requires ambient thermal energy to react efficiently.

-

-

Stir vigorously.

-

Time: 4 – 16 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.

-

Step 3: Reaction Monitoring (QC Checkpoint)

-

TLC: Staining with Ninhydrin is ineffective for N-Boc products. Use UV (254 nm) or Bromocresol Green (detects COOH).

-

Endpoint: Disappearance of the low-Rf starting material (free amino acid) and appearance of a higher-Rf spot (N-Boc product).

Step 4: Workup & Isolation

-

Evaporation: Remove the organic solvent (THF/Dioxane) under reduced pressure (Rotavap, 40 °C). Do not evaporate to dryness; leave the aqueous phase.

-

Wash (Optional but Recommended): Wash the remaining aqueous alkaline solution with Diethyl Ether or Ethyl Acetate (2 x vol).

-

Purpose: This removes unreacted Boc₂O and non-polar impurities (e.g., decarboxylated byproducts). The product remains in the aqueous phase as the dianion.

-

-

Precipitation: Cool the aqueous phase to 0–5 °C. Slowly add 1.0 M HCl or 10% Citric Acid with stirring until pH reaches 2–3 .

-

Observation: A white to off-white solid will precipitate immediately.[3]

-

Caution: Avoid pH < 1 to prevent Boc cleavage (though Boc is relatively stable to dilute HCl at low temp).

-

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (3x) to remove salts.

-

Drying: Dry the solid in a vacuum oven at 40–45 °C for 12 hours.

Mechanism & Workflow Visualization

The following diagram illustrates the reaction pathway, highlighting the critical role of base in activating the nucleophile and the specific workup logic that ensures purity.

Caption: Workflow for the conversion of zwitterionic anthranilic acid to the N-Boc protected derivative via aqueous Schotten-Baumann conditions.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance of ortho-COOH; Low nucleophilicity of aniline. | 1. Increase reaction temp to 50°C.2. Add catalyst: 5-10 mol% DMAP (requires switching to organic solvent method if aqueous fails, but usually heat is sufficient). |

| Product is Oily | Presence of unreacted Boc₂O or t-BuOH. | Ensure the ether wash of the basic aqueous phase is thorough before acidification. Recrystallize from Hexane/EtOAc if necessary. |

| Precipitate Re-dissolves | pH is too low (Boc cleavage) or too high (salt formation). | Strictly control pH to 2.5–3.0. Do not go below pH 1. |

| Starting Material Remains | Insufficient base; SM not fully solubilized. | Check pH of reaction mixture.[4] It must be >9 to keep the amine free (non-protonated) and the acid ionized. |

References

-

BenchChem. An In-depth Technical Guide to the Boc Protection Mechanism for Amines. (2025). Retrieved from

-

Sreenivasa, S., et al. 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E. (2013). Structure and intramolecular hydrogen bonding analysis. Retrieved from

-

Organic Chemistry Portal. Boc-Protected Amino Groups. General protocols for aqueous Boc protection. Retrieved from

-

WuXi AppTec. Alcohol Speed up Boc Protection of Primary Amines. Discussion on kinetics of aniline protection. Retrieved from

-

Cayman Chemical. 2-Amino-5-fluorobenzoic Acid Product Information. Physical properties and solubility data. Retrieved from

Sources

Application Note: Boc-2-Amino-5-Fluorobenzoic Acid in Peptide Synthesis

This guide outlines the specialized protocols for using Boc-2-amino-5-fluorobenzoic acid (also known as Boc-5-fluoroanthranilic acid ) in peptide synthesis.

Because this residue combines the steric bulk of an ortho-substituted benzoate with the poor nucleophilicity of an electron-deficient aniline, standard SPPS protocols often fail. This guide details the benzoxazinone activation strategy for incorporation and the acid chloride method for chain elongation.

Executive Summary

Boc-2-amino-5-fluorobenzoic acid (Boc-2-Abz-5-F-OH) is a critical building block for peptidomimetics, FRET probes, and benzodiazepine scaffolds. The fluorine substitution at the 5-position modulates the pKa of the aniline, alters the fluorescence quantum yield compared to the parent anthranilic acid (Abz), and enhances metabolic stability.

However, its use is complicated by two primary factors:

-

Steric Hindrance: The ortho-amino group forces the carboxylate out of planarity, retarding coupling rates.

-

Benzoxazinone Formation: Upon activation, the Boc-protected acid tends to cyclize into a 2-tert-butyl-4H-3,1-benzoxazin-4-one species. While this is an activated intermediate, it behaves differently than a standard O-acylisourea or OBt ester.

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Data | Notes |

| IUPAC Name | 2-((tert-butoxycarbonyl)amino)-5-fluorobenzoic acid | |

| CAS Number | 144643-68-9 (Generic acid: 446-08-2) | |

| Formula | C₁₂H₁₄FNO₄ | MW: 255.24 g/mol |

| Fluorescence | Fluorine may cause hypsochromic shift vs Abz. | |

| Solubility | DMF, DMSO, DCM | Poor in water/ether. |

| Stability | Acid Labile (Boc) | Stable to base (Piperidine). |

Strategic Mechanism: The Benzoxazinone Pathway

Understanding the activation mechanism is vital. Unlike standard amino acids, Boc-2-Abz-5-F-OH does not simply form a stable active ester.

Mechanism Diagram

The following diagram illustrates how standard activation leads to the cyclic benzoxazinone, which then reacts with the resin-bound amine.

Caption: Activation of Boc-2-amino-benzoic acids typically proceeds via a cyclic benzoxazinone intermediate, which acts as the effective acylating agent.

Experimental Protocols

Protocol A: Coupling Boc-2-Abz-5-F-OH to Resin (C-Terminal Activation)

Use this protocol to attach the fluorinated acid to the N-terminus of a growing peptide chain.

Reagents:

-

Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU/PyBOP due to the steric bulk.

-

Base: DIEA (Diisopropylethylamine).[1]

Step-by-Step Procedure:

-

Resin Preparation: Swell the resin (e.g., Rink Amide or Wang-peptide) in DMF for 30 minutes. Drain.

-

Activation (Pre-activation is Critical):

-

Dissolve Boc-2-Abz-5-F-OH (4.0 eq relative to resin loading) in minimum DMF.

-

Add HATU (3.9 eq).

-

Add DIEA (8.0 eq).

-

Crucial Step: Allow to activate for 2–5 minutes only. Long activation promotes benzoxazinone precipitation or side reactions.

-

-

Coupling:

-

Add the activated solution to the resin.[3]

-

Shake at room temperature for 2 hours .

-

Note: The reaction may turn yellow/orange due to the liberated HOAt/benzoxazinone species.

-

-

Monitoring:

-

Perform a Kaiser Test (Ninhydrin). If blue (positive), re-couple.

-

Re-coupling: If the first coupling fails, use PyBrOP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate) with DIEA, as phosphonium salts often work better for anilines/hindered acids.

-

-

Washing: Wash resin with DMF (3x) and DCM (3x).[1]

Protocol B: Elongation from the Aniline (N-Terminal Activation)

Use this protocol if you remove the Boc group and need to couple the NEXT amino acid to the 5-fluoro-aniline nitrogen. This is the "Difficult Step" due to low nucleophilicity.

Challenge: Standard esters (OBt/OSu) will not react efficiently with the electron-poor aniline of 2-Abz-5-F. You must use an Acid Chloride or Fluoride .

Method: In-Situ Acid Chloride Generation (BTC/Triphosgene) Reference: This method avoids the instability of isolated Fmoc-amino acid chlorides.

Reagents:

-

Fmoc-AA-OH: The next amino acid to be coupled.

-

BTC: Bis(trichloromethyl) carbonate (Triphosgene).

-

Base: 2,4,6-Collidine (sym-Collidine) or DIEA.

-

Solvent: THF (Tetrahydrofuran) or DCM (anhydrous).

Step-by-Step Procedure:

-

Deprotection: Remove the Boc group from the resin-bound Abz residue (using 50% TFA/DCM for Boc-chemistry or just standard cleavage if this is the final step; Note: If doing Fmoc SPPS, you cannot easily deprotect Boc without cleaving the peptide from the resin unless you use a highly acid-sensitive resin like 2-Cl-Trt and dilute TFA).

-

Correction for Fmoc SPPS: If you intend to elongate, you should have used Fmoc-2-Abz-5-F-OH . If you only have the Boc version, you must treat the Boc-Abz-Resin with 25% TFA/DCM for 30 mins (only compatible with MBHA or PAM resins, NOT Rink/Wang).

-

-

Activation (Acid Chloride Formation):

-

In a glass vial (anhydrous), dissolve Fmoc-AA-OH (5.0 eq).

-

Add BTC (Triphosgene) (1.7 eq).

-

Add Collidine (15 eq) dropwise. Caution: Gas evolution (CO₂/HCl).

-

Stir for 15–20 minutes to form the Fmoc-amino acyl chloride.

-

-

Coupling:

-

Add the solution to the resin-bound aniline.[3]

-

Shake for 2–4 hours or overnight.

-

-

Capping: Acetylate any unreacted aniline using Acetic Anhydride/Pyridine to prevent deletion sequences.

Synthesis of Fluorinated Benzodiazepines

Boc-2-Abz-5-F-OH is a precursor for 1,4-benzodiazepine-2,5-diones.

Workflow:

-

Load Resin: Attach an

-amino acid (e.g., Fmoc-Gly-OH or Fmoc-Pro-OH) to the resin. -

Couple Abz: Couple Boc-2-Abz-5-F-OH using Protocol A.

-

Deprotect: Remove Boc (TFA).

-

Cyclize: The free aniline can attack the amide bond of the first amino acid (assisted by base and heat) to release the cyclic benzodiazepine from the resin (cyclative cleavage).

-

Conditions: 10% Acetic Acid in 2-Butanol at reflux (solution phase) or dilute base on resin.

-

Caption: Solid-phase assembly of fluorinated benzodiazepine scaffolds via cyclative cleavage.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Coupling Yield (Protocol A) | Benzoxazinone formation is slow to react with resin. | Increase temperature to 50°C (microwave assisted). Use HOAt additive to accelerate ester formation. |

| No Reaction on Aniline (Protocol B) | Aniline is too electron-deficient. | Switch to Fmoc-Amino Acid Fluorides (commercially available or made via TFFH). Do not use HATU. |

| Fluorescence Quenching | Fluorine atom effect or pH sensitivity. | 5-F-Abz fluorescence is pH sensitive. Ensure assay buffer is pH > 4.0 to deprotonate the carboxylic acid (if free). |

| Precipitate in Activation | Insoluble Benzoxazinone. | Add DCM to the DMF mixture (1:1 ratio) to solubilize the intermediate. |

References

-

Benzoxazinone Mechanism: Molecules2024 , 29, 5710. "Recent Progress in the Synthesis of Benzoxazin-4-Ones." Link

-

Coupling Hindered Anilines: J. Org. Chem.1998 , 63, 9678. "Efficient Solid-Phase Synthesis of Benzodiazepines." Link

-

Acid Chloride Activation (Triphosgene): Org. Lett.1999 , 1, 1127. "Solid-Phase Synthesis of Anilides." Link

-

Fluorescence Properties: Yeast2000 , 16, 553.[4] "5-Fluoroanthranilic acid resistance and tryptophan pathway." Link

-

General SPPS Guides: BenchChem Application Notes. "Solid-Phase Peptide Synthesis: Difficult Sequences." Link

Sources

Application Note: Amide Coupling of Boc-2-amino-5-fluorobenzoic Acid

Topic: Reaction of Boc-2-amino-5-fluorobenzoic acid with Amines Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Abstract

The coupling of Boc-2-amino-5-fluorobenzoic acid (CAS: 144643-68-7) with amines is a pivotal transformation in the synthesis of fluorinated benzamides and quinazolinone scaffolds, common in kinase inhibitors and GPCR modulators. While standard peptide coupling protocols often suffice, this substrate presents unique challenges due to the steric hindrance of the ortho-Boc-amino group and the electronic deactivation from the 5-fluorine substituent. This guide outlines two robust protocols: a standard HATU-mediated direct coupling for general use, and a Mixed Anhydride/Cyclodehydration strategy for sterically demanding amines or subsequent quinazolinone synthesis.

Mechanistic Insights & Strategic Planning

The Ortho-Effect Challenge

The ortho-Boc-amino group creates significant steric bulk around the carboxylic acid, retarding nucleophilic attack. Furthermore, the 5-fluoro substituent withdraws electron density, increasing the acidity of the carboxylic acid but also destabilizing certain active ester intermediates.

Pathway Selection

-

Pathway A: Direct Activation (HATU/DIPEA). [1]

-

Mechanism:[2][3][4][5] Formation of the O-At active ester.[6]

-

Best For: Primary amines, unhindered secondary amines, and parallel synthesis libraries.

-

Risk: Slower kinetics can lead to background hydrolysis or competitive formation of the N-Boc-isatoic anhydride species if the amine is not nucleophilic enough.

-

-

Pathway B: Mixed Anhydride / In-Situ Cyclization (IBCF or MsCl). [1]

-

Mechanism:[2][3][4][5] Activation with isobutyl chloroformate (IBCF) or methanesulfonyl chloride (MsCl) often generates a transient cyclic intermediate (a benzoxazinone or mixed anhydride species) that is highly reactive toward amines.[1]

-

Best For: Hindered amines (e.g., tert-butyl amine, electron-deficient anilines), or when enantiopurity of the amine partner must be strictly conserved.

-

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways based on activation strategy.

Caption: Mechanistic divergence in coupling strategies. Pathway B (Cyclic) is preferred for difficult substrates.[1]

Experimental Protocols

Protocol A: Standard HATU Coupling

Recommended for routine synthesis and library generation.

Reagents:

-

Substrate: Boc-2-amino-5-fluorobenzoic acid (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Coupling Reagent: HATU (1.2 equiv)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: Anhydrous DMF (Dimethylformamide) or DMAc.[1]

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve Boc-2-amino-5-fluorobenzoic acid (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M).

-

Activation: Cool the solution to 0 °C. Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at 0 °C for 15–30 minutes.

-

Coupling: Add the amine (1.1 mmol) dropwise (neat or as a solution in minimal DMF).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

-

Workup:

-

Dilute with EtOAc (30 mL).[1]

-

Wash sequentially with 10% Citric Acid (2 x 15 mL) to remove excess DIPEA and unreacted amine.[1] Caution: Do not use strong HCl, as it may cleave the Boc group.

-

Wash with Sat. NaHCO₃ (2 x 15 mL) to remove unreacted acid and HATU byproducts.[1]

-

Wash with Brine (1 x 15 mL), dry over Na₂SO₄, filter, and concentrate.[1]

-

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Mixed Anhydride / MsCl Method

Recommended for non-nucleophilic amines (anilines) or sterically hindered systems.[1]

Reagents:

-

Substrate: Boc-2-amino-5-fluorobenzoic acid (1.0 equiv)

-

Activator: Methanesulfonyl chloride (MsCl) (1.0 equiv)[1]

-

Base: N-Methylimidazole (NMI) (2.0 equiv) or NMM (N-methylmorpholine)[1]

Step-by-Step Procedure:

-

Activation: Dissolve the benzoic acid (1.0 mmol) in anhydrous DCM (10 mL) and cool to 0 °C.

-

Reagent Addition: Add NMI (2.0 mmol) followed slowly by MsCl (1.0 mmol). Stir at 0 °C for 1 hour.

-

Amine Addition: Add the amine (1.1 mmol) in one portion.

-

Reaction: Allow to warm to RT and stir overnight. If the amine is an aniline, mild heating (40 °C) may be required.[1]

-

Workup: Quench with water. Extract with DCM.[1][7] Wash organic layer with 0.5 M HCl (cold) and Sat.[1] NaHCO₃. Dry and concentrate.

Data Summary & Troubleshooting

| Parameter | Protocol A (HATU) | Protocol B (Mixed Anhydride) |

| Primary Use | Aliphatic amines, Amino esters | Anilines, Hindered amines |

| Reaction Time | 4 - 12 Hours | 2 - 24 Hours |

| Temperature | 0 °C to RT | 0 °C to 40 °C |

| Boc Stability | High (Base stable) | Moderate (Avoid excess heat) |

| Common Yield | 75 - 95% | 60 - 85% |

Common Issues:

-

Low Conversion: If using HATU and conversion stalls, switch to Protocol B. The ortho-substitution often prevents the "tetrahedral intermediate" collapse in standard couplings.

-

Boc Cleavage: Ensure the workup acid wash is dilute (e.g., 10% Citric Acid or 0.5 M HCl) and brief.[1] Do not use TFA or concentrated HCl during workup.[1]

-

Product Cyclization: If the product mass is [M-18] (loss of water) or [M-74] (loss of tBuOH), the amide may have cyclized to a quinazolinone or benzoxazinone during the reaction.[1] This is rare under basic conditions (Protocol A) but possible under thermal conditions in Protocol B.[1]

References

-

Vertex Pharmaceuticals Protocol (MsCl/NMI)

- Title: Scale-Up Synthesis of Amides via the Mixed Anhydride Method Using Isobutyl Chloroformate.

-

Benzoxazinone Side Reactions

-

HATU Coupling Efficiency

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]

- 6. peptide.com [peptide.com]

- 7. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iau.ir [journals.iau.ir]

Application Note & Protocol: A Modular Approach to Fluorinated Quinazolinones from Boc-Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorine in Quinazolinone Scaffolds

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1] The strategic introduction of fluorine atoms into these molecules can significantly enhance their pharmacological profiles. Fluorine's unique properties, such as high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can improve metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a detailed, field-proven protocol for the synthesis of fluorinated quinazolinones, employing a modular and reliable three-step approach starting from readily available N-Boc-2-aminobenzoic acid (Boc-anthranilic acid).

Synthetic Strategy: A Three-Step Modular Approach

Our synthetic strategy is designed for flexibility and reliability, allowing for the introduction of fluorine-containing moieties through the amine component. The overall workflow involves three key transformations:

-

Amide Coupling: Formation of an N-acyl anthranilamide by coupling Boc-anthranilic acid with a fluorinated aniline.

-

Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to liberate the free amine.

-

Cyclization: Intramolecular cyclization of the resulting N-acyl-2-aminobenzamide to furnish the desired fluorinated quinazolinone.

This modular approach allows for the synthesis of a diverse library of fluorinated quinazolinones by simply varying the fluorinated amine used in the initial coupling step.

Figure 1: Overall experimental workflow for the synthesis of fluorinated quinazolinones.

Mechanistic Insights: The Chemistry Behind Each Step

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

1. Amide Coupling via EDC/HOBt:

The formation of the amide bond is facilitated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction proceeds through the following steps:

-

Activation of the Carboxylic Acid: The carboxylic acid of Boc-anthranilic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

-

Formation of the HOBt Ester: HOBt, acting as a nucleophilic catalyst, rapidly reacts with the O-acylisourea to form an active HOBt ester. This step is crucial as it minimizes side reactions and reduces the risk of racemization if chiral centers are present.[2][3]

-

Nucleophilic Acyl Substitution: The fluorinated aniline then attacks the carbonyl group of the HOBt ester, leading to the formation of the desired amide and regenerating HOBt.

2. Acid-Catalyzed Boc Deprotection:

The Boc group is a robust protecting group that is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) is commonly used for this purpose.[4][5] The mechanism involves:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

-

Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide.

-

Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA to form the trifluoroacetate salt.

3. Cyclization to the Quinazolinone Core:

The final step involves the cyclization of the N-acyl-2-aminobenzamide intermediate. This transformation is typically acid-catalyzed and proceeds via an intramolecular nucleophilic attack. The use of microwave irradiation can significantly accelerate this reaction.[6][7][8][9]

Figure 2: Mechanism of acid-catalyzed cyclization to form the quinazolinone ring.

Experimental Protocols

Materials and Reagents:

-

N-Boc-2-aminobenzoic acid (Boc-anthranilic acid)

-

4-Fluoroaniline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Acetic anhydride

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol 1: Synthesis of Boc-2-(acetylamino)-N-(4-fluorophenyl)benzamide

-

To a stirred solution of Boc-anthranilic acid (1.0 eq) in anhydrous DCM at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).

-

Stir the mixture for 15 minutes at 0 °C.

-

Add 4-fluoroaniline (1.0 eq) followed by the dropwise addition of DIPEA (2.0 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (EtOAc/Hexanes gradient) to afford the desired product.

Protocol 2: Synthesis of 2-Amino-N-(4-fluorophenyl)benzamide

-

Dissolve the Boc-protected amide from Protocol 1 (1.0 eq) in DCM.

-

Add TFA (10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected amine, which can be used in the next step without further purification.

Protocol 3: Synthesis of 3-(4-Fluorophenyl)-2-methyl-4(3H)-quinazolinone

-

Place the 2-amino-N-(4-fluorophenyl)benzamide from Protocol 2 (1.0 eq) and acetic anhydride (5.0 eq) in a microwave-safe reaction vessel.

-

Seal the vessel and place it in a microwave reactor.

-